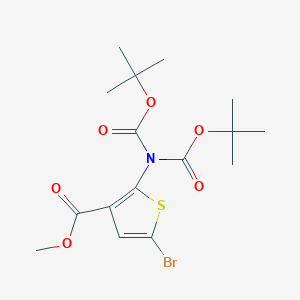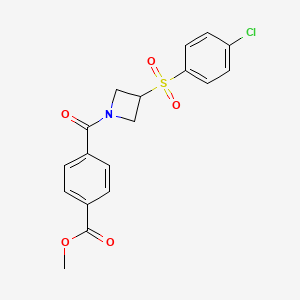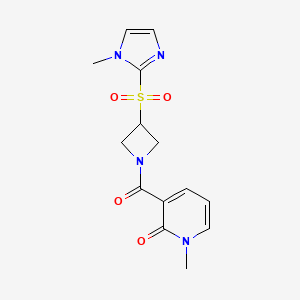
Phenylcyclopentyl 4-phenylpiperazinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylcyclopentyl 4-phenylpiperazinyl ketone is a chemical compound with the molecular formula C22H26N2O and a molecular weight of 334.45 . It is also known by other synonyms such as 1-phenyl-4-(1-phenylcyclopentanecarbonyl)piperazine and Methanone, (1-phenylcyclopentyl)(4-phenyl-1-piperazinyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylcyclopentyl group and a phenylpiperazinyl group connected by a ketone functional group .Applications De Recherche Scientifique
Phenylcyclopentyl 4-phenylpiperazinyl ketone has been studied extensively in the field of neuroscience due to its potential applications as a neuroimaging agent. It has been found to exhibit high selectivity and affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) in the brain. This makes it a potential candidate for the development of radiolabeled tracers that can be used for imaging studies of these transporters in vivo.
Mécanisme D'action
Phenylcyclopentyl 4-phenylpiperazinyl ketone acts as a competitive inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) in the brain. It binds to the active site of these transporters and prevents the reuptake of dopamine and serotonin into presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have significant effects on neuronal signaling and behavior.
Biochemical and Physiological Effects
This compound has been found to have significant effects on neuronal signaling and behavior. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood, cognition, and behavior. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenylcyclopentyl 4-phenylpiperazinyl ketone in lab experiments is its high selectivity and affinity for the dopamine transporter (DAT) and serotonin transporter (SERT). This makes it a potential candidate for the development of radiolabeled tracers that can be used for imaging studies of these transporters in vivo. However, one limitation of using this compound is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the use of Phenylcyclopentyl 4-phenylpiperazinyl ketone in scientific research. One potential application is the development of radiolabeled tracers for imaging studies of the dopamine transporter (DAT) and serotonin transporter (SERT) in vivo. This could have significant implications for the diagnosis and treatment of neuropsychiatric disorders. Another potential direction is the development of new compounds based on the structure of this compound that have improved selectivity and affinity for these transporters. This could lead to the development of new drugs for the treatment of neuropsychiatric disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in other areas of neuroscience research.
Méthodes De Synthèse
The synthesis of Phenylcyclopentyl 4-phenylpiperazinyl ketone involves a multi-step process that includes the reaction of cyclopentanone with phenylhydrazine to form cyclopentyl phenylhydrazine. This intermediate compound is then reacted with 4-chlorobutyryl chloride in the presence of a base to form this compound. The final product is purified using column chromatography to obtain a white crystalline powder.
Propriétés
IUPAC Name |
(1-phenylcyclopentyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-21(22(13-7-8-14-22)19-9-3-1-4-10-19)24-17-15-23(16-18-24)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGZONOVPLJAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)

![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)


![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![2-tert-Butyl-4-phenyl-1-(pyridin-3-ylmethyl)-5H,6H-benzo[h]quinolin-1-ium tetrafluoroboranuide](/img/structure/B2781197.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)